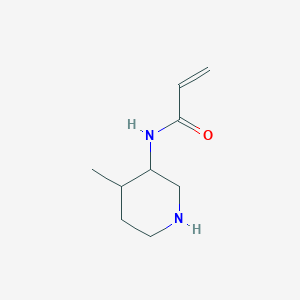
N-(4-Methylpiperidin-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-(4-Methylpiperidin-3-yl)prop-2-enamide involves several steps. One common method includes the reaction of 4-methylpiperidine with acryloyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
N-(4-Methylpiperidin-3-yl)prop-2-enamide undergoes various chemical reactions, including:
科学的研究の応用
N-(4-Methylpiperidin-3-yl)prop-2-enamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(4-Methylpiperidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
N-(4-Methylpiperidin-3-yl)prop-2-enamide can be compared with other similar compounds, such as:
N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
N-(2-nitrophenyl)prop-2-enamide: Another related compound with different substituents, affecting its reactivity and use in research.
This compound stands out due to its unique combination of a piperidine ring and an enamide group, which provides specific chemical and biological properties .
特性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC名 |
N-(4-methylpiperidin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C9H16N2O/c1-3-9(12)11-8-6-10-5-4-7(8)2/h3,7-8,10H,1,4-6H2,2H3,(H,11,12) |
InChIキー |
YUDVMXSABUNWER-UHFFFAOYSA-N |
正規SMILES |
CC1CCNCC1NC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B13184872.png)
![2-[(2,4-Difluorophenyl)methyl]oxirane](/img/structure/B13184879.png)
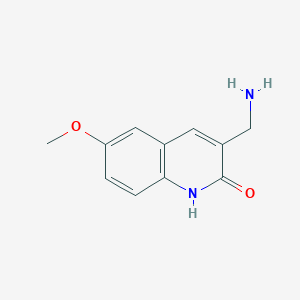
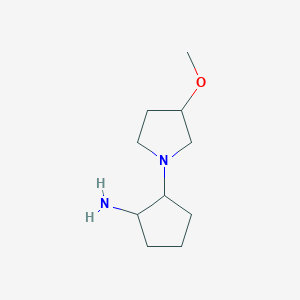
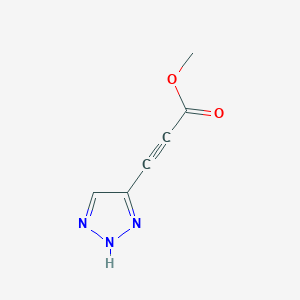
![Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184894.png)

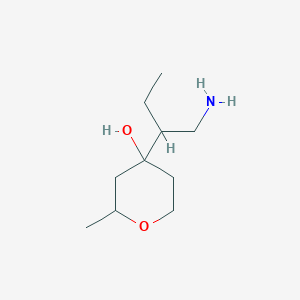
![1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13184904.png)
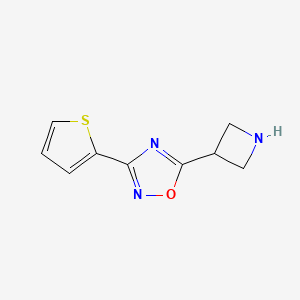

![6-Bromobenzofuro[3,2-b]pyridine](/img/structure/B13184938.png)
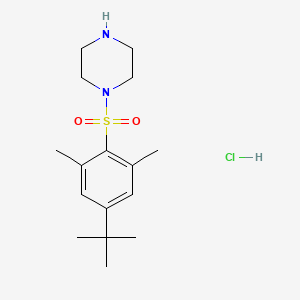
![tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13184964.png)
